2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione
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Overview
Description
2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of benzothiazole and isoindole-1,3-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione typically involves the condensation of 6-methoxy-1,3-benzothiazole with phthalic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as glacial acetic acid . The reaction mixture is heated for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials, such as photochromic and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,3-benzothiazole: Shares the benzothiazole core but lacks the isoindole-1,3-dione moiety.
Isoindole-1,3-dione: Contains the isoindole-1,3-dione structure but does not have the benzothiazole ring.
Benzothiazole-Phthalimide Hybrids: These compounds combine benzothiazole and phthalimide structures and have shown potential as anti-cancer and anti-inflammatory agents.
Uniqueness
2-(6-Methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione is unique due to its combined structural features of benzothiazole and isoindole-1,3-dione. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and materials science .
Properties
Molecular Formula |
C16H10N2O3S |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O3S/c1-21-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(18)20/h2-8H,1H3 |
InChI Key |
DHKKAIFDHMMGOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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